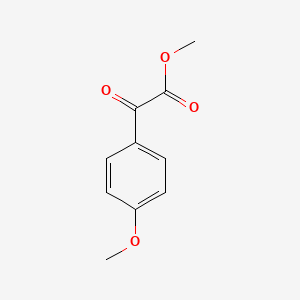

Methyl 2-(4-methoxyphenyl)-2-oxoacetate

Description

Contextualization within Alpha-Ketoester Chemistry

Alpha-keto esters, including Methyl 2-(4-methoxyphenyl)-2-oxoacetate, are a class of organic compounds that feature a ketone functional group at the alpha-position relative to an ester group. This unique arrangement of vicinal carbonyl groups imparts a high degree of electrophilicity to the keto-carbonyl carbon, making it a prime target for nucleophilic attack. The general structure of an alpha-keto ester allows for a diverse range of chemical transformations. mdpi.combeilstein-journals.org

The reactivity of alpha-keto esters is a cornerstone of their utility in organic synthesis. They can participate in a variety of reactions, including but not limited to:

Nucleophilic additions to the carbonyl group

Reductions to form alpha-hydroxy esters

Esterification and transesterification reactions mdpi.com

The presence of the aryl group, in this case, the 4-methoxyphenyl (B3050149) group, influences the electronic properties of the keto-ester moiety, which can modulate its reactivity in synthetic applications.

Significance as a Versatile Synthetic Intermediate

The true value of this compound lies in its role as a versatile synthetic intermediate. mdpi.com Aryl alpha-keto esters are widely recognized as key building blocks for the synthesis of a plethora of biologically active compounds. aurigeneservices.com Their utility extends to the asymmetric synthesis of alpha-hydroxy carboxylic acids, which are important chiral synthons in the pharmaceutical industry. aurigeneservices.com

The dual functionality of alpha-keto esters allows for sequential reactions, enabling the construction of complex molecular architectures from relatively simple starting materials. The electrophilic nature of the keto group makes it a handle for introducing a wide array of substituents and functional groups.

Overview of Research Trajectories for Aryl Alpha-Keto Esters

Research involving aryl alpha-keto esters is dynamic and multifaceted. A significant area of focus is the development of novel and efficient synthetic methodologies for their preparation. Traditional methods include Friedel-Crafts acylation and the oxidation of corresponding alpha-hydroxy esters or aryl ketones. mdpi.comaurigeneservices.com More contemporary approaches aim for greener, more atom-economical routes, such as direct C-H acylation and photocatalyzed reactions. organic-chemistry.orgresearchgate.net

Another major research thrust is the application of aryl alpha-keto esters in the total synthesis of natural products and the development of new pharmaceuticals. beilstein-journals.org Their ability to undergo stereoselective transformations makes them particularly valuable in the synthesis of complex, chiral molecules. unc.edu The investigation of their utility in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, is also an active area of research.

Table 1: Key Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₀O₄ |

| Molecular Weight | 194.18 g/mol |

| IUPAC Name | This compound |

| CAS Number | 32766-61-3 |

Table 2: Common Synthetic Routes to Aryl Alpha-Keto Esters

| Method | Description | Starting Materials |

| Friedel-Crafts Acylation | Acylation of an aromatic compound with an oxalyl chloride derivative. mdpi.com | Aromatic hydrocarbon, oxalyl chloride |

| Oxidation of Aryl Ketones | Oxidation of the alpha-carbon of an aryl ketone. researchgate.net | Aryl ketone |

| Oxidative Esterification | Sequential oxidation and esterification of a suitable precursor. aurigeneservices.com | 2,2-dibromo-1-arylethanone |

| From Diazo Compounds | Reaction of aryl diazoacetates with water in the presence of a catalyst. organic-chemistry.org | Aryl diazoacetate |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-methoxyphenyl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-13-8-5-3-7(4-6-8)9(11)10(12)14-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDRPUCDBTNWIFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32766-61-3 | |

| Record name | methyl 2-(4-methoxyphenyl)-2-oxoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparation Routes

Classical Synthesis Approaches

Classical synthetic strategies provide foundational and often highly effective means for the preparation of methyl 2-(4-methoxyphenyl)-2-oxoacetate. These methods include condensation reactions with oxalate (B1200264) esters, oxidation of suitable precursor molecules, and transformations involving Grignar d reagents.

Condensation Reactions Utilizing Oxalate Esters

A primary and versatile method for the synthesis of α-keto esters involves the acylation of organometallic reagents with derivatives of oxalic acid. The reaction of a Grignard reagent with a dialkyl oxalate, such as diethyl oxalate or dimethyl oxalate, is a common approach.

Another classical approach is the Friedel-Crafts acylation of an aromatic substrate. In the context of synthesizing this compound, anisole (B1667542) can be acylated using an appropriate acylating agent derived from oxalic acid, such as methyl oxalyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. tamu.edudepaul.eduyoutube.com The methoxy (B1213986) group of anisole is an ortho-, para-directing activator, leading to the substitution at the para position, which is sterically favored. youtube.com

The general reaction scheme for the Friedel-Crafts acylation is as follows:

| Reagent 1 | Reagent 2 | Catalyst | Product |

| Anisole | Methyl Oxalyl Chloride | Aluminum Chloride | This compound |

Oxidation of Precursor Compounds

Oxidation of carefully selected precursor molecules offers another direct route to this compound. These methods rely on the conversion of a functional group at the benzylic position to a ketone.

While not extensively documented for this specific compound, the aerobic oxidation of aryl α-halo esters presents a potential synthetic pathway. This would involve the oxidation of a precursor such as methyl 2-bromo-2-(4-methoxyphenyl)acetate.

The oxidation of diazo compounds is a known method for the synthesis of α-keto esters. The synthesis of the target compound via this route would first involve the preparation of methyl 2-diazo-2-(4-methoxyphenyl)acetate. This diazoacetate could then be subjected to oxidation using a suitable reagent to yield this compound. The diazonium salt of p-methoxyaniline is a potential starting material for the synthesis of the required diazoacetate. mdpi.com

Selenium dioxide (SeO₂) is a well-established reagent for the oxidation of α-methylene groups adjacent to a carbonyl group, a reaction known as the Riley oxidation. wikipedia.org This methodology can be applied to synthesize aryl glyoxals from aryl methyl ketones. researchgate.net For the preparation of this compound, a suitable precursor would be 4-methoxyacetophenone, which upon oxidation with selenium dioxide would yield 4-methoxyphenylglyoxal. Subsequent esterification would provide the desired product. The oxidation of acetophenone (B1666503) to phenylglyoxal (B86788) using selenium dioxide in dioxane or ethanol (B145695) has been shown to proceed in high yield. researchgate.net

The general mechanism for the Riley oxidation involves the enol form of the ketone attacking the electrophilic selenium center, followed by rearrangement and elimination to form the 1,2-dicarbonyl compound. wikipedia.org

| Precursor | Oxidizing Agent | Product |

| 4-Methoxyacetophenone | Selenium Dioxide (SeO₂) | 4-Methoxyphenylglyoxal |

| Methyl 4-methoxyphenylacetate | Selenium Dioxide (SeO₂) | This compound |

Grignard Reactions and Subsequent Transformations

The reaction of Grignard reagents with oxalate esters is a highly effective and widely used method for the preparation of α-keto esters. researchgate.netresearchgate.net In this approach, 4-methoxyphenylmagnesium bromide is reacted with a dialkyl oxalate, such as dimethyl oxalate or diethyl oxalate. The Grignard reagent acts as a nucleophile, attacking one of the carbonyl groups of the oxalate ester. The resulting tetrahedral intermediate then collapses, eliminating an alkoxide to form the α-keto ester. To prevent a second addition of the Grignard reagent to the newly formed ketone, the reaction is typically carried out at low temperatures, for instance, at -40°C in tetrahydrofuran, and often with an excess of the oxalate ester. researchgate.net

The reaction can be summarized as follows:

Subsequent transesterification with methanol (B129727) would yield the final product, this compound.

| Grignard Reagent | Oxalate Ester | Key Condition | Initial Product |

| 4-Methoxyphenylmagnesium Bromide | Diethyl Oxalate | Low Temperature | Ethyl 2-(4-methoxyphenyl)-2-oxoacetate |

| 4-Methoxyphenylmagnesium Bromide | Dimethyl Oxalate | Low Temperature | This compound |

Acylation of Aryl Organometallic Reagents

A foundational method for the synthesis of aryl ketones and their derivatives is the acylation of aryl organometallic reagents. This approach involves the reaction of an organometallic compound derived from an aryl halide with an acylating agent. In the context of this compound, this typically involves a Grignard reagent.

The Grignard reaction is a versatile and well-established method for forming carbon-carbon bonds. pageplace.dedtu.dk The synthesis of this compound can be accomplished by reacting a Grignard reagent, such as 4-methoxyphenylmagnesium bromide, with an appropriate acylating agent like diethyl oxalate. researchgate.net The Grignard reagent is prepared by reacting 4-bromoanisole (B123540) with magnesium metal in an anhydrous ether solvent. pageplace.de This organometallic species then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the oxalate.

A general representation of this reaction is as follows:

Formation of the Grignard Reagent: 4-CH₃OC₆H₄Br + Mg → 4-CH₃OC₆H₄MgBr

Acylation: 4-CH₃OC₆H₄MgBr + (COOC₂H₅)₂ → 4-CH₃OC₆H₄COCOOC₂H₅

Transesterification (if necessary): The resulting ethyl ester can be converted to the methyl ester through transesterification.

The reaction conditions, such as temperature and solvent, must be carefully controlled to ensure optimal yield and minimize side reactions. The use of anhydrous conditions is critical, as Grignard reagents are highly reactive towards protic solvents like water. dtu.dk

Modern Synthetic Strategies

Recent advancements in synthetic chemistry have led to the development of more efficient, selective, and sustainable methods for the preparation of α-keto esters. These modern strategies include catalytic methods, continuous flow techniques, and mechanochemical approaches.

Catalytic Methods for Formation of Carbonyl Systems

Catalytic methods offer significant advantages over stoichiometric reactions, including milder reaction conditions, higher selectivity, and reduced waste generation. For the synthesis of this compound, several catalytic approaches are viable.

One prominent method is the oxidation of the corresponding α-hydroxy ester , methyl 2-hydroxy-2-(4-methoxyphenyl)acetate (methyl p-methoxymandelate). A variety of oxidizing agents and catalytic systems can be employed for this transformation. organic-chemistry.orgacs.org These include methods utilizing selenium dioxide, potassium permanganate, or osmium tetroxide, though these often involve toxic reagents and harsh conditions. organic-chemistry.org More contemporary and greener alternatives involve catalytic oxidation using molecular oxygen as the terminal oxidant in the presence of a suitable metal catalyst. acs.org

Another significant catalytic approach is the palladium-catalyzed carbonylation of aryl halides or their surrogates. organic-chemistry.orgrsc.org This method involves the reaction of an aryl halide (e.g., 4-bromoanisole or 4-iodoanisole) with carbon monoxide and methanol in the presence of a palladium catalyst. rsc.orgorganic-chemistry.org The choice of ligands for the palladium catalyst is crucial for achieving high yields and selectivity. rsc.org This methodology is advantageous due to the wide availability of aryl halides and the direct incorporation of the carbonyl and ester functionalities.

| Catalytic Method | Starting Material | Key Reagents/Catalysts | Advantages |

| Oxidation | Methyl 2-hydroxy-2-(4-methoxyphenyl)acetate | O₂, metal catalyst | Atom economy, use of a green oxidant |

| Palladium-catalyzed Carbonylation | 4-haloanisole | CO, Methanol, Palladium catalyst | Readily available starting materials, direct functionalization |

Continuous Flow Synthesis Techniques

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering benefits such as enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. nih.govgoogle.com The synthesis of α-keto esters, including this compound, is well-suited for flow chemistry. google.compherobase.com

In a typical flow synthesis setup, solutions of the reactants are pumped through a heated and pressurized reactor coil or a packed-bed reactor containing an immobilized catalyst or reagent. nih.gov This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities compared to batch processes. google.comnih.gov

For the preparation of α-keto esters, a flow-based approach could involve the reaction of a lithium or magnesium organometallic reagent with an oxalate derivative in a microreactor. pherobase.com The rapid mixing and precise temperature control in microreactors can help to minimize side reactions and improve the selectivity for the desired product. Furthermore, multi-step syntheses can be "telescoped" in a continuous flow system, where the output from one reactor is directly fed into the next, eliminating the need for intermediate workup and purification steps. bldpharm.com

Mechanochemical Approaches for Related Systems

Mechanochemistry, which involves inducing chemical reactions through mechanical force, is a rapidly growing area of green chemistry. nih.govpherobase.com These reactions are often performed in the solid state using a ball mill, which can significantly reduce or eliminate the need for solvents. nih.govpherobase.com

While specific examples of the mechanochemical synthesis of this compound are not widely reported, the principles can be applied to the synthesis of related ketone systems. For instance, the Suzuki-Miyaura cross-coupling of acyl chlorides with boronic acids to produce ketones has been successfully demonstrated using ball milling. nih.govpherobase.com This solvent-free method offers high chemoselectivity and short reaction times. nih.govpherobase.com

A plausible mechanochemical route to an aryl keto compound could involve the following general steps:

An appropriate acyl chloride and an arylboronic acid are combined with a palladium catalyst and a solid base in a milling jar.

The mixture is milled at a specific frequency for a set duration.

The resulting ketone product is then isolated through simple extraction and filtration.

This approach presents a promising avenue for the sustainable synthesis of aryl ketones and could potentially be adapted for the preparation of α-keto esters.

Chemo- and Regioselective Synthesis Considerations

When synthesizing substituted aromatic compounds like this compound, chemo- and regioselectivity are critical considerations. The presence of the methoxy group on the phenyl ring influences the reactivity and the position of substitution.

In the case of Friedel-Crafts acylation of anisole with an acylating agent like methyl oxalyl chloride, the methoxy group is an ortho-, para-directing activator. sigmaaldrich.comhokudai.ac.jp This means that the incoming acyl group will preferentially add to the positions ortho or para to the methoxy group. Due to steric hindrance, the para-substituted product, 4-methoxyacetophenone in the case of acylation with acetyl chloride, is typically the major product. sigmaaldrich.com The use of shape-selective catalysts, such as certain zeolites, can further enhance the selectivity for the para isomer. researchgate.net

It is also important to consider potential side reactions. Under strong Lewis acid conditions, such as with aluminum chloride, demethylation of the methoxy group can occur. Therefore, milder catalysts or alternative synthetic routes may be necessary to avoid this unwanted transformation. The choice of solvent and reaction temperature can also play a significant role in controlling the selectivity of the reaction.

Industrial Scale Preparation Methodologies (General Principles)

The transition from laboratory-scale synthesis to industrial-scale production requires consideration of factors such as cost, safety, efficiency, and environmental impact. bldpharm.com For the industrial preparation of α-keto esters, several general principles are applied.

Process Optimization: Reaction conditions are meticulously optimized to maximize yield and throughput while minimizing costs and waste. This includes the selection of inexpensive and readily available starting materials, efficient catalysts, and suitable solvents that are easy to recycle.

Reactor Design and Engineering: The choice of reactor is crucial for large-scale production. Batch reactors are commonly used, but for certain processes, continuous flow reactors can offer significant advantages in terms of safety, consistency, and scalability.

Downstream Processing: The isolation and purification of the final product are critical steps in industrial synthesis. Efficient and scalable purification techniques, such as crystallization, distillation, and extraction, are employed to achieve the desired product purity.

Chemical Reactivity and Mechanistic Investigations

Fundamental Reaction Pathways

The fundamental reactivity of methyl 2-(4-methoxyphenyl)-2-oxoacetate can be categorized based on the specific site of chemical attack: the carbonyl centers, the ester linkage, or the aromatic ring.

The presence of two electrophilic carbonyl carbons makes this compound highly susceptible to nucleophilic attack. The reactivity of carbonyl compounds generally follows the order: acyl halide > acid anhydride (B1165640) > aldehyde > ketone > ester. stackexchange.com In this molecule, the ketone carbonyl is more electrophilic and thus more reactive towards nucleophiles than the ester carbonyl. This difference in reactivity allows for selective transformations.

The general mechanism involves the attack of a nucleophile on one of the carbonyl carbons, leading to a tetrahedral intermediate. wikipedia.org For the ketone carbonyl, this results in an addition product, while for the ester carbonyl, it can lead to nucleophilic acyl substitution. wikipedia.org

Grignard reagents, a common class of carbon-based nucleophiles, readily react with esters to form tertiary alcohols. wikipedia.org In the case of α-keto esters, Grignard reagents typically add preferentially to the more reactive ketone carbonyl. For instance, the reaction with an organometallic reagent like 2-methoxyphenylmagnesium bromide would be expected to attack the ketone, forming a tertiary alcohol after workup. orgsyn.org

| Nucleophile (Reagent) | Target Carbonyl | Primary Product Type | Notes |

|---|---|---|---|

| Grignard Reagents (R-MgX) | Ketone | Tertiary Alcohol | Preferential attack on the more electrophilic ketone. |

| Organolithium Reagents (R-Li) | Ketone | Tertiary Alcohol | Similar to Grignard reagents, highly reactive. |

| Hydride (e.g., from NaBH₄) | Ketone | Secondary Alcohol (α-hydroxy ester) | Selective reduction is possible (see section 3.1.4). tandfonline.com |

| Enolates | Ketone/Ester | β-hydroxy keto ester / β-keto ester | Can lead to condensation reactions (see section 3.2). |

The ester group of this compound can be cleaved through hydrolysis under either acidic or basic conditions. This reaction yields 2-(4-methoxyphenyl)-2-oxoacetic acid and methanol (B129727). Base-catalyzed hydrolysis (saponification) is typically irreversible as it forms the carboxylate salt. For example, heating a methyl ester with sodium hydroxide (B78521) in a mixture of water and methanol results in the corresponding carboxylic acid after acidification. chemspider.com Enzymatic hydrolysis using lipases can also be employed, sometimes with high stereospecificity on related substrates. google.comresearchgate.net

Transesterification is another key reaction of the ester functional group. In the presence of an alcohol and an acid or base catalyst, the methyl group of the ester can be exchanged for a different alkyl group. This equilibrium-driven process is often facilitated by using the desired alcohol as the solvent to drive the reaction to completion.

While the carbonyl groups are in a relatively high oxidation state, the molecule can undergo further oxidation, often involving cleavage of the carbon-carbon bond between the two carbonyls. Oxidative cleavage of α-keto esters can be achieved using various oxidizing agents. acs.orgnih.gov Reagents such as superoxide (B77818) have been shown to facilitate the oxidative cleavage of α-keto esters. acs.orgnih.gov Another method involves the use of Oxone in conjunction with a Lewis acid like aluminum trichloride, which can cleave related 1,3-dicarbonyl compounds to yield α-keto esters. organic-chemistry.orgacs.org

Photo-oxidation represents another pathway where α-keto esters can undergo direct photo-oxidative decarboxylation. le.ac.uk This process is believed to proceed through an electron transfer mechanism, potentially involving per-acid intermediates, rather than through a singlet oxygen-mediated pathway. le.ac.uk Furthermore, auto-oxidation of related glycine (B1666218) derivatives can lead to the formation of isatin (B1672199) structures via an intramolecular annulation tandem reaction. researchgate.net

The two carbonyl groups of this compound can be reduced to alcohols. The specific outcome of the reduction depends on the choice of the reducing agent and the reaction conditions. researchgate.net

Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are chemoselective and typically reduce aldehydes and ketones much faster than esters. masterorganicchemistry.comlibretexts.org Therefore, treatment of this compound with NaBH₄ would selectively reduce the ketone carbonyl to a hydroxyl group, yielding methyl 2-hydroxy-2-(4-methoxyphenyl)acetate. tandfonline.comresearchgate.net This selectivity is a common feature in the reduction of α-keto esters. tandfonline.com

In contrast, more powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both ketones and esters. libretexts.org The reaction of this compound with LiAlH₄ would lead to the reduction of both the ketone and the ester functionalities, ultimately producing 1-(4-methoxyphenyl)ethane-1,2-diol after an aqueous workup.

| Reducing Agent | Ketone Carbonyl | Ester Carbonyl | Final Product |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Reduced to -OH | Unaffected | Methyl 2-hydroxy-2-(4-methoxyphenyl)acetate |

| Lithium Aluminum Hydride (LiAlH₄) | Reduced to -OH | Reduced to -CH₂OH | 1-(4-methoxyphenyl)ethane-1,2-diol |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Reduced to -OH | Generally unaffected | Methyl 2-hydroxy-2-(4-methoxyphenyl)acetate |

The phenyl ring of the molecule is activated towards electrophilic aromatic substitution due to the presence of the electron-donating methoxy (B1213986) (-OCH₃) group. pearson.com The methoxy group is a powerful ortho-, para-director. libretexts.org Since the para position is already substituted by the glyoxylylmethyl group, electrophilic attack will be directed to the two equivalent ortho positions (C-3 and C-5) relative to the methoxy group.

The high reactivity of anisole (B1667542) (methoxybenzene) and its derivatives means that electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, often proceed under mild conditions. libretexts.orgdoubtnut.com For example, nitration would introduce a nitro (-NO₂) group at the ortho position, and bromination would similarly yield the ortho-bromo derivative. libretexts.org The activating effect of the methoxy group makes the ring significantly more nucleophilic than unsubstituted benzene (B151609). quora.com

Cyclization and Condensation Reactions

The 1,2-dicarbonyl structure of this compound makes it an excellent substrate for cyclization and condensation reactions, particularly in the synthesis of heterocyclic compounds.

Reaction with binucleophiles is a common strategy. For example, condensation with o-phenylenediamines would lead to the formation of quinoxaline (B1680401) derivatives. Similarly, reaction with hydrazine (B178648) or its derivatives can yield pyridazinone systems. These reactions typically involve initial nucleophilic attack at one carbonyl group, followed by an intramolecular condensation and dehydration to form the stable heterocyclic ring.

The molecule can also participate in condensation reactions typical of esters, such as the Claisen condensation. libretexts.org However, since it lacks α-hydrogens, it can only act as the electrophilic "acceptor" component in a crossed Claisen condensation. libretexts.org When treated with a base and an enolizable ester (one with α-hydrogens), it can undergo condensation to form a β-keto ester. libretexts.orggatech.edu Similarly, it can condense with ketones in the presence of a base, where the enolate of the ketone attacks the ester carbonyl, ultimately forming a β-dicarbonyl compound. aklectures.com Thermal condensation with olefins has also been reported for α-keto esters, leading to α-hydroxy esters. acs.org

Stereochemical Aspects of Reactivity and Conformation

The spatial arrangement of atoms and functional groups in this compound plays a crucial role in determining its reactivity, especially in stereoselective synthesis. The molecule's conformational flexibility and its ability to participate in the formation of chiral centers are key aspects of its chemical personality.

Like other α-keto esters, this compound can exist in different conformations due to rotation around the single bond connecting the two carbonyl groups. The two primary planar conformations are described as synperiplanar (s-cis) and antiperiplanar (s-trans). In the synperiplanar conformation, the two carbonyl groups are eclipsed, while in the antiperiplanar conformation, they are oriented opposite to each other.

Computational studies and spectroscopic analyses of analogous α-keto esters suggest a dynamic equilibrium between these conformers in solution. The relative stability of the synperiplanar and antiperiplanar conformations is influenced by a delicate balance of steric and electronic factors. The presence of the methoxy-substituted phenyl ring introduces specific steric and electronic effects that modulate this equilibrium. For instance, the polarity of the solvent can significantly impact the conformational preference, with more polar solvents potentially favoring the conformer with a larger dipole moment. The interplay between these conformers is a critical consideration in predicting the stereochemical outcome of reactions involving this ketoester.

This compound serves as a valuable prochiral substrate in the synthesis of optically active molecules. Its α-keto group is a key functional handle for the introduction of new stereocenters. In asymmetric synthesis, chiral catalysts or reagents differentiate between the two enantiofaces of the ketone carbonyl group, leading to the preferential formation of one enantiomer of the product.

This compound is particularly utilized in asymmetric reduction and addition reactions. For example, the enantioselective reduction of the keto group can yield chiral α-hydroxy esters, which are important building blocks for a variety of pharmaceuticals and natural products. The stereochemical outcome of these reactions is highly dependent on the nature of the chiral catalyst, the reaction conditions, and the conformational state of the substrate. The precise orientation of the substrate within the chiral environment of the catalyst is paramount for achieving high levels of enantioselectivity.

Elucidation of Reaction Mechanisms

Understanding the detailed step-by-step sequence of transformations that this compound undergoes is fundamental to optimizing existing synthetic methods and developing new ones. Mechanistic investigations often involve a combination of kinetic studies, spectroscopic identification of intermediates, and computational modeling.

In the context of asymmetric catalysis, the reaction of this compound is often rationalized through proposed catalytic cycles. For instance, in a metal-catalyzed asymmetric hydrogenation, a typical cycle would involve:

Coordination: The substrate, this compound, coordinates to the chiral metal catalyst. This coordination can be influenced by the conformational preferences of the ketoester.

Stereoselective Hydride Transfer: A hydride, originating from a hydrogen source, is transferred to the carbonyl carbon of the keto group. The facial selectivity of this step is directed by the chiral ligands on the metal center.

Product Release: The resulting chiral α-hydroxy ester product dissociates from the catalyst, allowing the catalyst to re-enter the catalytic cycle.

The efficiency and stereoselectivity of such cycles are highly dependent on the structure of the catalyst and the reaction parameters.

The study of reaction kinetics provides quantitative insights into the mechanism of reactions involving this compound. By monitoring the concentration of reactants, intermediates, and products over time, rate laws can be determined, which in turn provide evidence for the proposed reaction steps.

Applications in Advanced Organic Synthesis

Building Block for Complex Organic Structures

The compound serves as a fundamental starting point for molecules with significant biological or material applications. Its core structure is integrated into larger, more complex final products through carefully designed synthetic pathways.

Methyl 2-(4-methoxyphenyl)-2-oxoacetate is a recognized precursor for creating advanced, stereochemically complex intermediates. A prominent example is its role in the synthesis of the cardiovascular drug Diltiazem. researchgate.netpharm.or.jpgoogleapis.com The core structure is used to generate key chiral intermediates, such as methyl (2R,3S)-3-(4-methoxyphenyl)glycidate. researchgate.netnih.gov This glycidic ester is a critical component that is further elaborated to construct the final benzothiazepine (B8601423) framework of the drug. pharm.or.jpchemicalbook.com The synthesis of Diltiazem showcases how the methoxyphenyl glycidate structure, derivable from the parent compound, is essential for building complex pharmaceutical agents. researchgate.net

Nitrogen-containing heterocycles are foundational scaffolds in a vast number of pharmaceuticals, agrochemicals, and natural products. nih.gov The α-keto ester functionality within this compound makes it an ideal substrate for condensation reactions with various nitrogen-based binucleophiles. For instance, reactions with compounds like hydrazines, amidines, or ureas can lead to the formation of diverse heterocyclic systems such as pyrazoles, imidazoles, and quinolines. mdpi.comorganic-chemistry.org The ability to readily form these valuable chemical frameworks highlights the compound's importance as a versatile building block in medicinal and materials chemistry. nih.govbeilstein-journals.org

Unnatural α-amino acids, particularly α-alkyl glycine (B1666218) derivatives, are crucial components in modern drug discovery, offering enhanced metabolic stability and conformational control in peptides. organic-chemistry.orgresearchgate.net The scaffold related to this compound is central to the synthesis of these complex amino acids. nih.gov A key synthetic strategy involves the asymmetric alkylation of glycine imines, which are structurally analogous precursors. acs.org This method allows for the controlled introduction of various alkyl groups at the α-position, providing access to a wide range of enantiomerically pure, non-natural amino acid derivatives. organic-chemistry.orgnih.gov

The class of compounds to which this compound belongs, phenylglyoxylic acid derivatives, are valuable as intermediates in the synthesis of agrochemicals, including pesticides and herbicides. google.com The 4-methoxyphenyl (B3050149) group, in particular, is a structural feature found in certain biologically active compounds used in agriculture. For example, the related structure 4-(p-methoxyphenyl)-2-amino butane (B89635) has been investigated for its insecticidal properties. google.com This indicates the potential of using this compound as a starting material for developing new, effective, and potentially ecologically safer agrochemicals. google.com

Derivatization and Structural Modification Strategies

To fine-tune the properties and reactivity of the core molecule for specific synthetic targets, chemists often employ derivatization and structural modification strategies. These adjustments can optimize reaction conditions and yields.

The ester group of 2-(4-methoxyphenyl)-2-oxoacetic acid can be readily varied, most commonly between methyl and ethyl esters. Both methyl and ethyl benzoylformate are synthetically accessible, often by selecting the corresponding alcohol (methanol or ethanol) during the esterification step of the synthesis. orgsyn.org The choice between a methyl and an ethyl ester can have practical implications for a multi-step synthesis. This variation can influence the compound's physical properties, such as boiling point, solubility, and crystallinity. orgsyn.orggoogle.com Furthermore, the size of the alkyl group (methyl vs. ethyl) can impact reaction kinetics and the properties of resulting materials derived from it. researchgate.netmdpi.com For example, studies comparing methyl and ethyl propanoates have noted differences in their pyrolysis rates, suggesting that the nature of the ester group can affect the speed of subsequent chemical transformations. researchgate.net

Interactive Table: Applications of this compound in Synthesis

| Application Area | Synthetic Utility | Resulting Structures | Key Intermediates |

| Pharmaceuticals | Precursor for complex drug molecules. | Benzothiazepines | Methyl (2R,3S)-3-(4-methoxyphenyl)glycidate |

| Heterocyclic Chemistry | Building block for ring formation. | Quinolines, Pyrazoles, Imidazoles | N/A (Direct Condensation) |

| Peptide Chemistry | Scaffold for unnatural amino acids. | α-Alkyl Alpha-Glycine Derivatives | Glycine Imines |

| Agrochemicals | Intermediate for active ingredients. | Pesticides, Herbicides | Phenylglyoxylic Acid Derivatives |

Aromatic Ring Substituent Effects

The electronic properties of the 4-methoxy substituent on the phenyl ring of this compound play a crucial role in directing its reactivity in various organic transformations. The methoxy (B1213986) group (-OCH3) is a powerful electron-donating group due to its resonance effect (+R), while it exerts a weaker electron-withdrawing inductive effect (-I). The resonance effect, which involves the delocalization of a lone pair of electrons from the oxygen atom into the aromatic pi-system, is generally dominant.

This electron-donating nature of the methoxy group activates the aromatic ring, making it more susceptible to electrophilic aromatic substitution reactions compared to unsubstituted benzene (B151609). The increased electron density is particularly pronounced at the ortho and para positions relative to the methoxy group. Consequently, electrophilic attack will be directed to the positions ortho to the methoxy group (positions 2 and 6), as the para position is already occupied by the glyoxylic ester moiety.

Conversely, the electron-donating character of the methoxy group can also influence the reactivity of the carbonyl groups. By increasing the electron density on the aromatic ring, the methoxy group can slightly reduce the electrophilicity of the adjacent ketone carbonyl carbon, making it less reactive towards nucleophiles compared to an unsubstituted or electron-withdrawing group substituted analogue.

Functionalization at the Alpha-Carbon

The alpha-carbon of this compound, situated between two carbonyl groups, is not acidic and therefore not readily deprotonated to form an enolate. However, the adjacent ketone and ester functionalities provide handles for various transformations. While direct enolate-mediated alpha-functionalization is not a primary reaction pathway for this specific molecule, the alpha-keto ester moiety can participate in a range of reactions that lead to functionalization at or adjacent to this position.

For instance, reactions involving the ketone carbonyl, such as aldol-type condensations or Knoevenagel condensations with active methylene (B1212753) compounds, can indirectly lead to the formation of new carbon-carbon bonds at a position that was formerly the alpha-carbon of a reactant. Additionally, reduction of the ketone to a hydroxyl group would create a chiral center at the alpha-position, opening up possibilities for stereoselective synthesis.

Palladium-catalyzed alpha-arylation of esters is a powerful tool for forming carbon-carbon bonds. While direct application to this compound is not extensively documented, related alpha-keto esters can undergo such reactions, suggesting a potential avenue for the introduction of various aryl groups at the alpha-position of this molecule under appropriate catalytic conditions.

Multi-Component Reaction Integration

This compound is a valuable synthon for multi-component reactions (MCRs), which are highly efficient processes that combine three or more reactants in a single synthetic operation to form a complex product. A closely related precursor, 4-methoxyphenylglyoxal, readily participates in such reactions, highlighting the utility of this structural motif.

For example, in a one-pot synthesis of highly substituted furan (B31954) derivatives, 4-methoxyphenylglyoxal can react with a 1,3-dicarbonyl compound and an isocyanide in the presence of a catalyst. This reaction proceeds through a sequence of interconnected steps, including a Knoevenagel condensation, Michael addition, and subsequent cyclization, to afford the furan product in good yield. The 4-methoxyphenyl group is incorporated into the final product, demonstrating the role of this building block in the rapid assembly of complex heterocyclic systems.

The table below summarizes a representative multi-component reaction involving a precursor to this compound.

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

| 4-Methoxyphenylglyoxal | Ethyl acetoacetate | Cyclohexyl isocyanide | Highly substituted furan |

Photochemical Transformations (e.g., Carbene Transfer Reactions)

The photochemical behavior of alpha-keto esters like this compound is an area of interest due to the presence of the carbonyl chromophore. Upon absorption of UV light, the molecule can be excited to a singlet or triplet state, leading to various photochemical reactions.

One important photochemical transformation involving related compounds is the generation of carbenes. For instance, the photolysis of diazo compounds derived from alpha-keto esters can lead to the formation of a carbene intermediate. These highly reactive species can then undergo a variety of subsequent reactions, including cyclopropanation of alkenes, C-H insertion, and Wolff rearrangement.

While specific studies on the photochemical carbene transfer reactions of this compound are not widely reported, the general reactivity pattern of aryl alpha-keto esters suggests its potential as a precursor for such transformations. The electronic nature of the 4-methoxyphenyl group would be expected to influence the stability and reactivity of the resulting carbene intermediate.

Contributions to Natural Product Synthesis Studies

While not a natural product itself, this compound and its derivatives serve as crucial intermediates in the synthesis of complex, biologically active molecules, including pharmaceuticals that are inspired by natural product scaffolds. A prominent example is the synthesis of Diltiazem, a calcium channel blocker used for the treatment of hypertension and angina.

A key precursor to Diltiazem is methyl (2R,3S)-3-(4-methoxyphenyl)glycidate. researchgate.netnih.gov This chiral epoxide can be synthesized from derivatives of this compound through stereoselective reduction and subsequent cyclization. The 4-methoxyphenyl moiety is a critical pharmacophore in Diltiazem, contributing to its binding affinity and biological activity. The synthetic routes to this important pharmaceutical underscore the value of this compound as a foundational building block in medicinal chemistry and drug discovery. chemicalbook.compsu.edu

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei. For Methyl 2-(4-methoxyphenyl)-2-oxoacetate, both proton (¹H) and carbon-13 (¹³C) NMR are employed to ascertain its distinct structural features. While specific experimental spectra for this exact compound are not publicly available, a detailed prediction can be made based on the analysis of structurally similar compounds, such as methyl benzoylformate, and established principles of NMR spectroscopy.

¹H NMR spectroscopy provides information on the number, connectivity, and chemical environment of protons in a molecule. The predicted ¹H NMR spectrum of this compound would exhibit three distinct signals corresponding to the different proton environments.

Aromatic Protons: The protons on the benzene (B151609) ring are expected to appear as two distinct doublets in the aromatic region of the spectrum, typically between δ 7.0 and 8.0 ppm. The protons ortho to the electron-donating methoxy (B1213986) group (H-3 and H-5) would be more shielded and thus appear at a slightly lower chemical shift compared to the protons ortho to the electron-withdrawing α-ketoester group (H-2 and H-6).

Methoxy Protons: The three equivalent protons of the methoxy group (-OCH₃) attached to the phenyl ring are expected to produce a sharp singlet. Due to the electron-donating nature of the oxygen atom, this signal would likely appear around δ 3.8-4.0 ppm.

Methyl Ester Protons: The three equivalent protons of the methyl ester group (-COOCH₃) would also appear as a sharp singlet, typically in the range of δ 3.9-4.1 ppm.

Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.9 - 8.1 | Doublet | 2H | Aromatic (H-2, H-6) |

| ~ 6.9 - 7.1 | Doublet | 2H | Aromatic (H-3, H-5) |

| ~ 3.9 | Singlet | 3H | Methoxy (-OCH₃) |

| ~ 4.0 | Singlet | 3H | Methyl Ester (-COOCH₃) |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

¹³C NMR spectroscopy provides detailed information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal.

Carbonyl Carbons: The two carbonyl carbons of the keto and ester groups are expected to be the most deshielded, appearing at the downfield end of the spectrum, typically between δ 160 and 190 ppm.

Aromatic Carbons: The aromatic carbons would produce signals in the range of δ 114-165 ppm. The carbon attached to the methoxy group (C-4) would be significantly shielded, while the carbon attached to the keto group (C-1) would be deshielded.

Methoxy and Methyl Ester Carbons: The carbon of the methoxy group and the methyl ester group would appear in the upfield region of the spectrum, typically around δ 50-60 ppm.

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 185 | Keto Carbonyl (C=O) |

| ~ 165 | Ester Carbonyl (C=O) |

| ~ 164 | Aromatic (C-4) |

| ~ 132 | Aromatic (C-2, C-6) |

| ~ 125 | Aromatic (C-1) |

| ~ 114 | Aromatic (C-3, C-5) |

| ~ 56 | Methoxy Carbon (-OCH₃) |

| ~ 53 | Methyl Ester Carbon (-COOCH₃) |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. For this compound (C₁₀H₁₀O₄), the expected exact mass would be calculated based on the most abundant isotopes of its constituent elements. This precise mass measurement is a key parameter for confirming the identity of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for assessing the purity of a sample and confirming the identity of the main component. In a typical LC-MS analysis of this compound, the sample would be injected into an LC system, where it is separated from any impurities. The eluent from the LC column is then introduced into the mass spectrometer, which provides a mass spectrum of the separated components. The retention time from the chromatography and the mass-to-charge ratio from the mass spectrometer together provide a high degree of confidence in the identification and purity assessment of the compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The principle is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds (stretching, bending). Different types of bonds vibrate at characteristic frequencies, resulting in a unique spectral fingerprint.

For this compound, the IR spectrum is expected to display several key absorption bands corresponding to its distinct functional groups: the α-keto group, the ester group, the methoxy-substituted aromatic ring, and various C-H bonds. Due to the presence of two carbonyl groups (ketone and ester) adjacent to each other, their electronic environments are influenced, leading to specific shifts in their absorption frequencies compared to simple ketones or esters.

The analysis of the spectrum allows for the unambiguous confirmation of these functionalities. The most diagnostic region for this compound is the carbonyl stretching region (1600-1800 cm⁻¹).

Expected Characteristic IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| Aromatic Ring | C=C Stretch | 1610-1580, 1515-1480 | Medium-Strong |

| α-Keto Carbonyl | C=O Stretch | 1690-1670 | Strong |

| Ester Carbonyl | C=O Stretch | 1750-1730 | Strong |

| Ether (Aryl-Alkyl) | C-O Stretch (asymmetric) | 1270-1230 | Strong |

| Ether (Aryl-Alkyl) | C-O Stretch (symmetric) | 1050-1010 | Medium |

| Ester | C-O Stretch | 1300-1150 | Strong |

| Aromatic Ring | =C-H Stretch | 3100-3000 | Medium-Weak |

| Methyl Groups | -C-H Stretch | 2990-2850 | Medium-Weak |

| Aromatic Ring | =C-H Bend (Out-of-plane) | 860-810 (para-disubstituted) | Strong |

This table is generated based on established correlation tables for IR spectroscopy. Precise values can vary based on the sample state (e.g., KBr pellet, thin film, or solution) and spectrometer calibration.

The presence of two strong bands in the carbonyl region would be a key indicator of the α-keto ester structure. The higher frequency band is attributed to the ester C=O stretch, while the lower frequency band corresponds to the ketone C=O, which is in conjugation with the aromatic ring, thereby lowering its stretching frequency. The strong absorptions related to the C-O stretches of the ether and ester groups, along with the characteristic bands for the para-substituted aromatic ring, would complete the spectral confirmation.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its crystalline solid state. This technique provides detailed information on bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecule's connectivity and conformation. researchgate.net

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined. nih.gov

While specific crystallographic data for this compound is not widely published, analysis of similar structures, such as (4-methoxyphenyl)(2-methylphenyl)methanone, reveals key structural features. researchgate.net For this compound, a crystallographic study would be expected to provide:

Confirmation of Constitution: Unambiguous proof of the atomic connectivity.

Molecular Conformation: The dihedral angle between the plane of the aromatic ring and the plane of the α-keto ester moiety. nih.gov This would reveal the relative orientation of these groups in the solid state.

Intermolecular Interactions: Details on how the molecules pack in the crystal lattice, including any potential C-H···O interactions or π–π stacking, which govern the crystal's stability and physical properties. nih.govresearchgate.net

Precise Bond Metrics: Exact measurements of bond lengths and angles, which can provide insight into electronic effects like conjugation.

Hypothetical Crystallographic Data Table for this compound:

| Parameter | Description | Expected Value Range |

| Crystal System | The crystal lattice system (e.g., Monoclinic, Orthorhombic). researchgate.net | Compound-dependent |

| Space Group | The symmetry group of the crystal (e.g., P2₁/n, Pca2₁). researchgate.netresearchgate.net | Compound-dependent |

| a, b, c (Å) | Unit cell dimensions. nih.gov | Compound-dependent |

| α, β, γ (°) | Unit cell angles. researchgate.net | Compound-dependent |

| Z | Number of molecules per unit cell. nih.gov | Compound-dependent |

| C(aromatic)-C(keto) Bond Length | Length of the bond connecting the ring and ketone. | ~1.47 - 1.50 Å |

| C(keto)=O Bond Length | Length of the ketonic double bond. | ~1.20 - 1.23 Å |

| C(ester)=O Bond Length | Length of the ester double bond. | ~1.19 - 1.22 Å |

This table presents expected ranges based on general crystallographic data for similar organic molecules and is for illustrative purposes.

Chromatographic Methods for Reaction Monitoring and Purification

Chromatographic techniques are indispensable tools in synthetic organic chemistry for both monitoring the progress of a reaction and for purifying the final product. walisongo.ac.id These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive qualitative technique used to monitor reaction progress, identify compounds in a mixture by comparison with standards, and determine the appropriate solvent system for column chromatography. rsc.org A TLC plate consists of a thin layer of an adsorbent material, typically silica (B1680970) gel, coated on a solid support like glass or aluminum. rsc.org

In the context of synthesizing this compound, a small spot of the reaction mixture is applied to the baseline of the TLC plate. The plate is then placed in a sealed chamber containing a shallow pool of a solvent mixture (the mobile phase or eluent). The eluent ascends the plate via capillary action, and the components of the mixture travel up the plate at different rates depending on their polarity and affinity for the stationary phase. Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rƒ) value, while more polar compounds have a stronger interaction with the silica gel and travel shorter distances.

Visualization is typically achieved under UV light (254 nm), where UV-active compounds like this compound will appear as dark spots. rsc.org By comparing the Rƒ value of the product spot to that of the starting materials, one can effectively track the consumption of reactants and the formation of the product.

Column chromatography is a preparative technique used to separate and purify larger quantities of compounds from a mixture. beilstein-journals.org Flash column chromatography, a modification that uses pressure to accelerate the solvent flow, is the most common method for routine purification in modern organic synthesis labs. umich.edursc.org

The principle is similar to TLC. A glass column is packed with a stationary phase, most commonly silica gel. The crude product mixture is loaded onto the top of the column, and an eluent (often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate) is passed through the column. walisongo.ac.id

For the purification of this compound, the compound would be separated from unreacted starting materials and byproducts based on polarity. The optimal eluent composition is first determined by TLC. walisongo.ac.id As the solvent flows through the column, the separated compounds exit the column at different times and are collected in sequential fractions. The purity of these fractions is then assessed by TLC, and the fractions containing the pure product are combined and the solvent evaporated to yield the purified this compound.

Typical Parameters for Chromatographic Purification:

| Parameter | Description | Typical Conditions |

| Stationary Phase | The adsorbent material used. | Silica gel (e.g., 230-400 mesh for flash chromatography). rsc.org |

| Mobile Phase (Eluent) | Solvent system used to elute compounds. | Hexane/Ethyl Acetate mixtures (e.g., 9:1 to 3:1 v/v). rsc.org |

| Monitoring | Technique used to track separation. | Thin Layer Chromatography (TLC). walisongo.ac.id |

| Visualization | Method to see spots on TLC plate. | UV light (254 nm). rsc.org |

Computational and Theoretical Investigations

Investigation of Non-Covalent Interactions

Without specific computational data from peer-reviewed sources, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy and reliance on verifiable research.

Theoretical Insights into Reactivity and Selectivity

Information regarding theoretical insights into the reactivity and selectivity of Methyl 2-(4-methoxyphenyl)-2-oxoacetate from computational studies is not available in the public domain based on the conducted literature search.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Protocols

The chemical industry's shift towards greener and more sustainable practices has spurred the development of novel synthetic routes to α-ketoesters like Methyl 2-(4-methoxyphenyl)-2-oxoacetate. Future research is increasingly focused on minimizing waste, reducing energy consumption, and utilizing renewable resources.

Biocatalysis: Enzymes offer a highly selective and environmentally benign alternative to traditional chemical catalysts. Research is moving towards the use of whole-cell biocatalysts and isolated enzymes for the asymmetric synthesis of α-hydroxy esters from α-ketoesters. researchgate.net Furthermore, the mining and engineering of methyltransferases are being explored for the asymmetric alkylation of α-keto acids, a process that could be adapted for α-ketoesters. spectroscopyonline.com This biocatalytic approach provides access to enantiomerically pure products under mild reaction conditions.

Electrosynthesis: Electrochemical methods are gaining traction as a sustainable tool in organic synthesis. mdpi.com Anodic oxidation of the corresponding aryl methyl ketones in the presence of methanol (B129727) offers a direct and atom-economical route to α-keto acid methyl esters. nih.gov This technique avoids the use of hazardous oxidizing agents and often proceeds with high efficiency and selectivity. nih.gov

Photocatalysis: Visible-light photocatalysis represents a powerful and green strategy for chemical synthesis. Divergent photocatalytic reactions of α-ketoesters have been shown to yield different products depending on whether an energy or electron transfer pathway is favored. hzdr.de This allows for tunable reactivity and the synthesis of diverse molecular architectures from a single starting material.

Table 1: Comparison of Sustainable Synthetic Protocols for α-Ketoesters

| Protocol | Advantages | Challenges | Key Research Areas |

|---|---|---|---|

| Biocatalysis | High selectivity, mild conditions, renewable catalysts | Substrate scope, enzyme stability, downstream processing | Enzyme engineering, whole-cell system development |

| Electrosynthesis | Atom economy, avoids hazardous reagents, operational simplicity | Electrode material optimization, reaction scalability | Development of new electrolytic catalysts, paired electrolysis |

| Photocatalysis | Uses light as a renewable energy source, mild conditions | Catalyst stability, quantum yield optimization | Design of novel photocatalysts, exploration of new reaction pathways |

Exploration of Underutilized Reactivity Modes

Beyond its traditional role as an electrophile in reactions such as Grignard additions and aldol (B89426) condensations, researchers are exploring novel and underutilized modes of reactivity for this compound.

Divergent Photocatalytic Reactions: As mentioned, photocatalysis can unlock divergent reaction pathways. For instance, the reaction of benzoylformate esters with alkenes can be directed towards either Paternò–Büchi cycloadditions or allylic functionalization by tuning the reaction conditions to favor energy transfer or electron transfer, respectively. hzdr.de Applying these principles to this compound could lead to a wide array of novel compounds.

Multicomponent Reactions (MCRs): Aryl glyoxals, which are closely related to α-ketoesters, are valuable building blocks in multicomponent reactions for the synthesis of complex heterocyclic structures. beilstein-journals.orgacgpubs.org The unique bifunctional nature of these molecules allows for the rapid assembly of diverse molecular scaffolds in a single step. beilstein-journals.org Exploring the participation of this compound in novel MCRs is a promising avenue for the efficient synthesis of new chemical entities. researchgate.netrsc.org

Cascade Reactions: The development of cascade reactions involving α-ketoesters allows for the construction of complex molecules in a highly efficient manner. For example, a copper-catalyzed cascade reaction of α,β-unsaturated esters with keto esters has been developed to prepare γ- and δ-lactones. beilstein-journals.org Designing new cascade sequences initiated by the unique reactivity of this compound is an area of active research.

Integration with Flow Chemistry and Automation for Enhanced Synthesis

The integration of continuous flow chemistry and automation is revolutionizing synthetic chemistry by enabling more precise control over reaction parameters, improved safety, and enhanced scalability. nih.gov

High-Throughput Experimentation (HTE): Flow chemistry is an ideal platform for high-throughput experimentation, allowing for the rapid screening of reaction conditions to identify optimal parameters. researchgate.netresearchgate.net This is particularly valuable for optimizing the synthesis of this compound and for discovering new reactions. The ability to quickly vary temperature, pressure, and reagent stoichiometry in a continuous flow setup accelerates the discovery and development of new synthetic methodologies. wikimedia.org

Automated Synthesis: Automated flow synthesis platforms can perform multi-step synthetic sequences with minimal human intervention. nih.gov This not only increases efficiency and reproducibility but also allows for the on-demand synthesis of molecules. nih.gov The development of automated systems for the synthesis and derivatization of this compound will be a key trend in the future.

Table 2: Advantages of Flow Chemistry and Automation in α-Ketoester Synthesis

| Feature | Benefit |

|---|---|

| Precise Control | Improved reaction selectivity and yield |

| Enhanced Safety | Smaller reaction volumes, better heat dissipation |

| Scalability | Seamless transition from laboratory to production scale |

| Automation | Increased throughput, reproducibility, and on-demand synthesis |

Advanced Spectroscopic Probes for In-Situ Reaction Monitoring

To gain a deeper understanding of reaction mechanisms and to ensure process control, there is a growing emphasis on the use of advanced spectroscopic techniques for in-situ and real-time reaction monitoring. This approach, often referred to as Process Analytical Technology (PAT), is crucial for the development of robust and efficient synthetic processes. nih.govomicsonline.org

Operando Spectroscopy: This powerful methodology involves the simultaneous spectroscopic characterization of a catalytic reaction and the measurement of its activity and selectivity. wikipedia.org Techniques such as in-situ Raman and infrared spectroscopy can provide valuable information about the structure of intermediates and the kinetics of the reaction as it happens. spectroscopyonline.comresearchgate.net

Real-Time Monitoring of Grignard Reactions: The synthesis of α-ketoesters often involves Grignard reactions, which can be challenging to control due to their exothermic nature. mt.com In-situ monitoring using techniques like Near-Infrared (NIR) and Nuclear Magnetic Resonance (NMR) spectroscopy allows for the real-time tracking of reagent consumption and product formation, leading to improved process safety and efficiency. researchgate.netdtu.dknih.gov

Computational Design of New Derivatives and Reaction Pathways

Computational chemistry and machine learning are becoming indispensable tools for the rational design of new molecules and the prediction of their reactivity.

Density Functional Theory (DFT) Studies: DFT calculations are being used to investigate the molecular mechanisms of reactions involving compounds structurally similar to this compound. mdpi.comresearchgate.net These studies can provide insights into reaction pathways, transition states, and the factors that control selectivity, guiding the experimental design of new reactions.

In Silico Screening and Property Prediction: Computational methods are employed for the in-silico screening of virtual libraries of derivatives to predict their physicochemical and biological properties. acgpubs.orgnih.govresearchgate.net This allows for the prioritization of synthetic targets with desired characteristics, saving time and resources in the drug discovery and materials science fields.

Machine Learning and AI: Machine learning and artificial intelligence are emerging as powerful tools for predicting the outcomes of chemical reactions and for designing novel catalysts. oaepublish.comglobalresearchonline.netarxiv.org By training algorithms on large datasets of known reactions, it is possible to develop models that can predict the products of new reactions with high accuracy. oaepublish.com This technology has the potential to significantly accelerate the discovery of new synthetic routes and novel derivatives of this compound. rsc.orggithub.io

Q & A

Q. What are the standard synthetic routes for preparing methyl 2-(4-methoxyphenyl)-2-oxoacetate, and how do reaction conditions influence yield?

this compound can be synthesized via esterification of 4-methoxyphenylacetic acid with methanol under acidic catalysis (e.g., H₂SO₄) under reflux, followed by distillation or recrystallization for purification. Alternatively, condensation of 4-methoxybenzaldehyde with methyl oxalyl chloride in the presence of a base (e.g., triethylamine) is effective . Reaction optimization studies suggest that temperature control (60–80°C) and stoichiometric ratios (1:1.2 for aldehyde:oxalyl chloride) maximize yields (~70–85%). Impurities often arise from over-oxidation or incomplete esterification, necessitating chromatographic purification .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation:

- ¹H NMR : Signals at δ 3.8–3.9 ppm (singlet, methoxy group) and δ 8.1–8.3 ppm (doublet, aromatic protons) confirm the methoxyphenyl moiety.

- ¹³C NMR : Peaks at ~165–170 ppm indicate the carbonyl groups (ester and ketone).

Infrared (IR) spectroscopy identifies key functional groups: strong absorptions at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O) . High-resolution mass spectrometry (HRMS) provides molecular weight validation (expected [M+H]⁺ = 209.08).

Q. What are the common chemical transformations of this compound in organic synthesis?

The compound undergoes:

- Reduction : LiAlH₄ reduces the ketone to a secondary alcohol, yielding methyl 2-hydroxy-2-(4-methoxyphenyl)acetate.

- Nucleophilic substitution : The methoxy group’s electron-donating effect directs electrophilic aromatic substitution (e.g., nitration at the para position).

- Hydrolysis : Basic conditions (NaOH/H₂O) cleave the ester to 2-(4-methoxyphenyl)-2-oxoacetic acid, a precursor for heterocycle synthesis .

Advanced Research Questions

Q. How does the methoxy substituent influence the compound’s reactivity compared to halogenated analogs (e.g., fluoro or chloro derivatives)?

The methoxy group’s electron-donating nature increases the aromatic ring’s electron density, slowing electrophilic substitution but enhancing stability in oxidation reactions. For example, this compound is less reactive toward nucleophilic aromatic substitution than its fluoro analog (), where the electron-withdrawing fluorine accelerates substitution. Comparative kinetic studies using HPLC monitoring show a 30% slower reaction rate for methoxy vs. chloro derivatives in amidation reactions .

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX software address them?

Crystallographic refinement often encounters disorder in the methoxy group or ester moiety. SHELXL (via the SHELX system) resolves this through:

- TWIN/BASF commands : For handling twinned crystals, common due to the compound’s planar structure.

- ISOR restraints : To stabilize anisotropic displacement parameters for oxygen atoms.

A case study using SHELXL achieved an R-factor of 0.032 for a high-resolution dataset (0.8 Å), confirming the ketone-ester tautomerization absence .

Q. How can conflicting biological activity data (e.g., antimicrobial vs. cytotoxic effects) be reconciled in studies of this compound?

Discrepancies often stem from assay-specific conditions:

- Concentration dependence : At 50 μM, the compound inhibits E. coli growth (MIC = 25 μg/mL) but shows cytotoxicity in mammalian cells at 100 μM.

- Metabolic interference : The ketone group may react with cellular thiols, producing off-target effects. Dose-response curves and proteomic profiling (e.g., via LC-MS/MS) differentiate primary targets from secondary toxicity .

Q. What computational methods predict the compound’s interaction with enzymatic targets (e.g., kinases or oxidoreductases)?

Docking studies (AutoDock Vina) combined with molecular dynamics simulations (AMBER) reveal:

- Binding affinity : The methoxyphenyl group occupies hydrophobic pockets in cyclooxygenase-2 (COX-2), with a calculated ΔG = -8.2 kcal/mol.

- Electrostatic complementarity : The ketone oxygen forms hydrogen bonds with Arg120 in COX-2’s active site. Validation via site-directed mutagenesis (e.g., Arg120Ala) reduces inhibition by 60% .

Methodological Guidance

Q. How to design a stability study for this compound under varying pH and temperature?

Q. What strategies optimize regioselectivity in derivatization reactions of this compound?

Q. How to resolve discrepancies in melting point data reported across literature sources?

Conflicting values (e.g., 182–184°C vs. 175–178°C) may arise from polymorphism or impurities. Conduct:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.